Cas no 1807106-70-2 (2-Bromomethyl-6-chloro-4-phenylpyridine)
2-Bromomethyl-6-chloro-4-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromomethyl-6-chloro-4-phenylpyridine
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- Inchi: 1S/C12H9BrClN/c13-8-11-6-10(7-12(14)15-11)9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: DEOJJNCUZVUHAA-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(N=1)Cl)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- XLogP3: 4
- Topological Polar Surface Area: 12.9
2-Bromomethyl-6-chloro-4-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012309-250mg |
2-Bromomethyl-6-chloro-4-phenylpyridine |
1807106-70-2 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029012309-1g |
2-Bromomethyl-6-chloro-4-phenylpyridine |
1807106-70-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
2-Bromomethyl-6-chloro-4-phenylpyridine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Bromomethyl-6-chloro-4-phenylpyridine
Introduction to 2-Bromomethyl-6-chloro-4-phenylpyridine (CAS No. 1807106-70-2)
2-Bromomethyl-6-chloro-4-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807106-70-2, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications.
The structural framework of 2-Bromomethyl-6-chloro-4-phenylpyridine consists of a pyridine ring substituted with a bromomethyl group at the 2-position, a chloro group at the 6-position, and a phenyl group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromomethyl and chloro substituents provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The compound 2-Bromomethyl-6-chloro-4-phenylpyridine has been extensively studied for its potential in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways. Its structural features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2-Bromomethyl-6-chloro-4-phenylpyridine is its utility in constructing complex molecular architectures. The bromomethyl group, in particular, serves as a reactive handle for introducing other functional groups through nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancerous cells.
The chloro group at the 6-position of the pyridine ring also contributes to the compound's synthetic value. It can undergo various transformations, such as cross-coupling reactions with organometallic reagents, allowing for the introduction of aryl or heteroaryl groups at this position. Such modifications can significantly alter the pharmacological properties of the resulting molecules, making them more effective against specific targets.
Recent advancements in medicinal chemistry have highlighted the importance of phenyl-substituted pyridines in drug design. The phenyl group at the 4-position of 2-Bromomethyl-6-chloro-4-phenylpyridine not only enhances the lipophilicity of the molecule but also contributes to its binding interactions with biological targets. This has led to several studies investigating its role in improving drug-like properties such as solubility, permeability, and metabolic stability.
The compound's potential extends beyond its use as an intermediate in drug synthesis. It has also been explored in materials science and agrochemical research. For example, its ability to undergo diverse chemical transformations makes it a valuable building block for synthesizing novel polymers and coatings with unique properties. Additionally, derivatives of this compound have shown promise as intermediates in the development of agrochemicals that exhibit enhanced efficacy against pests and pathogens.
From a synthetic chemistry perspective, 2-Bromomethyl-6-chloro-4-phenylpyridine offers a rich palette of reaction possibilities. The combination of bromomethyl and chloro groups allows for sequential functionalization strategies, enabling chemists to construct complex molecules with precision. This has been particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for further optimization.
The pharmaceutical industry has recognized the importance of such versatile intermediates like 2-Bromomethyl-6-chloro-4-phenylpyridine in accelerating drug discovery pipelines. Companies specializing in custom synthesis have begun offering this compound as part of their catalog services to support academic and industrial researchers. Its availability has facilitated numerous collaborative projects aimed at identifying new therapeutic agents for unmet medical needs.
In conclusion, 2-Bromomethyl-6-chloro-4-phenylpyridine (CAS No. 1807106-70-2) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in pharmaceuticals, materials science, and beyond.
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